molecular formula C11H13NO B8739245 6-(4-Pyridinyl)-5-hexyn-1-ol

6-(4-Pyridinyl)-5-hexyn-1-ol

Cat. No.: B8739245
M. Wt: 175.23 g/mol
InChI Key: WLFJEVSNYKTRRN-UHFFFAOYSA-N
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Description

6-(4-Pyridinyl)-5-hexyn-1-ol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-pyridin-4-ylhex-5-yn-1-ol

InChI

InChI=1S/C11H13NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h6-9,13H,1-2,4,10H2

InChI Key

WLFJEVSNYKTRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinium (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-bromopyridine hydrochloride (5 g, 25.7 mmol) was partitioned between sodium hydroxide (20 ml, 40.0 mmol) and ethylacetate (3×100 ml). The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. The resulting oil was dissolved in triethylamine (10 ml) and degassed under nitrogen. 5-Hexyn-1-ol, (2.8 ml, 25.8 mmol) was added followed by bis(triphenylphosphine)palladium (II) chloride, (200 mg, 0.285 mmol) and copper(I)iodide (100 mg, 0.525 mmol) and the resulting mixture was stirred and heated under reflux for 20 mins. when a dark brown sludge was obtained. The mixture was cooled to rt and partitioned between EtOAc (200 ml) and water (50 ml). The aqueous phase was extracted with EtOAc (2×100 ml), combined the organic extracts, dried (Na2SO4), filtered and evaporated in vacuo. The resulting dark brown gum was purified by column chromatography, the sample was loaded onto silica (100 g) in dichloromethane and eluted using a gradient of 0-100% ethyl acetate in cyclohexane over 60 mins. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a yellow oil (2.36 g). LCMS (System D): tRET=1.85 min; MH+ 176
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
200 mg
Type
catalyst
Reaction Step Three
Name
copper(I)iodide
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinum (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.612 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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